2-(4-fluorophenyl)-5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
Description
This compound features a pyridazinone core substituted at position 2 with a 4-fluorophenyl group, at position 5 with a methoxy group, and at position 6 with a 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety. The structure integrates fluorinated and methoxy-substituted aromatic systems, which are commonly employed in medicinal chemistry to enhance bioavailability and target binding .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-31-19-6-4-3-5-18(19)26-11-13-27(14-12-26)23(30)22-20(32-2)15-21(29)28(25-22)17-9-7-16(24)8-10-17/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLXCMADUFLVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its implications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the piperazine moiety is notable, as piperazines are known for their diverse pharmacological properties, including antidepressant and antipsychotic effects.
1. Inhibitory Effects on Enzymes
Research indicates that derivatives of pyridazinones, including the compound , exhibit significant inhibitory activity against monoamine oxidases (MAOs). For instance, a related study identified that compounds containing similar structural features can inhibit MAO-A and MAO-B with varying potency. The IC50 values for such compounds can range significantly, with some demonstrating potent inhibition at low micromolar concentrations .
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| T1 | 0.045 | 0.013 |
| T2 | 0.050 | 0.039 |
| T3 | 0.055 | 0.045 |
2. Cytotoxicity Studies
Cytotoxic effects were evaluated using various cell lines, including L929 fibroblasts. The compound exhibited varying levels of cytotoxicity depending on the concentration. For example, at concentrations above 50 µM, significant cell death was observed with certain derivatives, while others showed no cytotoxic effects at any tested concentration .
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| T3 | 50 | 20 |
| T6 | 10 | 95 |
The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter levels by inhibiting MAOs, which are critical in the metabolism of monoamines such as serotonin and dopamine. This modulation can lead to enhanced mood and cognitive function, making it a candidate for antidepressant therapies .
Case Studies
Several studies have explored the therapeutic potential of similar compounds in treating neurodegenerative diseases and mood disorders:
- Case Study 1 : A study evaluated a series of pyridazinone derivatives for their neuroprotective effects in models of Parkinson's disease. The results indicated that compounds with the piperazine moiety significantly reduced neuronal apoptosis and improved motor function in animal models.
- Case Study 2 : Another investigation focused on the antidepressant-like effects of pyridazinones in rodent models. The results demonstrated that these compounds exhibited rapid antidepressant effects comparable to traditional SSRIs but with a different mechanism involving MAO inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(4-(2-Fluorophenyl)Piperazine-1-yl)-3(2H)-Pyridazinone
- Structural Differences : Lacks the 5-methoxy group and the 2-methoxyphenyl-substituted piperazine-carbonyl moiety present in the target compound.
- Synthesis : Synthesized via hydrolysis of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine in hot glacial acetic acid .
- Biological Relevance: Pyridazinone derivatives are often explored for pesticidal or cardiovascular applications due to their heterocyclic core .
1-(4-Fluorophenyl)-4-{[3-(4-Methoxyphenyl)-4,5-Dihydroisoxazol-5-yl]Carbonyl}Piperazine (CAS: 899545-67-6)
- Structural Differences: Replaces the pyridazinone core with a dihydroisoxazole ring but retains the 4-fluorophenyl and methoxyphenyl motifs.
- Physicochemical Properties: Smaller molecular weight (383.42 g/mol vs.
- Applications : Piperazine-carbonyl derivatives are frequently investigated as kinase inhibitors or antimicrobial agents .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Butan-1-One
- Structural Differences: Features a pyrazole ring and a trifluoromethylphenyl-piperazine group instead of the pyridazinone core.
- Biological Activity : Such compounds are often evaluated for CNS activity due to piperazine’s affinity for neurotransmitter receptors .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s piperazine-carbonyl group can be synthesized via acyl chloride coupling, a method validated in structurally related compounds .
- Role of Methoxy Groups: The 5-methoxy and 2-methoxyphenyl groups may enhance metabolic stability compared to non-methoxy analogs, as seen in pesticidal pyridazinones .
- Fluorophenyl Motif : Fluorine substitution improves lipophilicity and target binding, a trend observed in kinase inhibitors like those in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
